1-Stearoyl-rac-glycerol-d35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

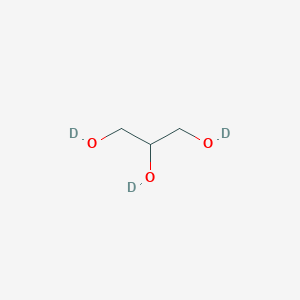

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-WVALGTIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(CO[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583528 | |

| Record name | Propane-1,2,3-(~2~H_3_)triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-16-8 | |

| Record name | Propane-1,2,3-(~2~H_3_)triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Stearoyl-rac-glycerol-d35: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d35 is a deuterated form of the monoglyceride 1-stearoyl-rac-glycerol. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate quantification of its non-labeled counterpart in complex biological matrices. Its use in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for precise measurement of endogenous 1-stearoyl-rac-glycerol, a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its relevance in metabolic pathways.

Core Concepts

1-Stearoyl-rac-glycerol is a monoacylglycerol composed of a glycerol backbone with a stearic acid molecule esterified at the rac-1 position. The "-d35" designation indicates that the 35 hydrogen atoms on the stearoyl chain have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule chemically almost identical to its natural counterpart but with a significantly higher mass. This mass difference is the key to its utility in mass spectrometry, where it can be easily distinguished from the endogenous, non-labeled compound.

The primary applications of this compound include:

-

Internal Standard in Quantitative Analysis: By adding a known amount of the deuterated standard to a biological sample, the endogenous concentration of 1-stearoyl-rac-glycerol can be accurately determined. The deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[1]

-

Metabolic Tracer: In metabolic flux analysis, this compound can be introduced into a biological system to trace the metabolic fate of 1-monostearin.[1] By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways and rates of conversion.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Stearoyl-rac-glycerol and its deuterated analog are presented in the table below.

| Property | 1-Stearoyl-rac-glycerol | This compound |

| Synonyms | 1-Monostearin, rac-Glycerol 1-stearate, DL-α-Stearin | 1-Monostearin-d35, 2,3-dihydroxypropyl stearate-d35 |

| Molecular Formula | C₂₁H₄₂O₄ | C₂₁H₇D₃₅O₄ |

| Molecular Weight | 358.56 g/mol | 393.77 g/mol |

| Appearance | Solid | White to off-white solid |

| Solubility | Chloroform: 50 mg/mL, DMSO: 10 mg/mL (with sonication and heating) | DMSO: 20 mg/mL (with sonication) |

| Storage | Powder: -20°C | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the quantitative analysis of 1-stearoyl-rac-glycerol in biological samples. These protocols are synthesized from established methods for lipid extraction and mass spectrometry analysis of monoglycerides.

Lipid Extraction from Biological Samples

This protocol is a composite of established methods for the extraction of lipids from biological matrices such as plasma, cells, or tissues.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound internal standard solution (in a suitable solvent like methanol or chloroform)

-

Methanol (ice-cold)

-

Chloroform

-

Deionized water

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Plasma: Thaw frozen plasma samples on ice.

-

Cells: Use a cell pellet containing a known number of cells (e.g., 1-10 million).

-

Tissues: Homogenize a known weight of tissue in a suitable buffer.

-

-

Internal Standard Spiking: To a glass vial, add a precise volume of the biological sample. Add a known amount of the this compound internal standard solution. The amount of internal standard should be in a similar concentration range as the expected endogenous analyte.

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Add ice-cold methanol to the sample in a ratio of 2:1 (v/v) methanol to sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Add chloroform to the mixture to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water (the water from the sample is included in this ratio).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pasture pipette and transfer it to a new clean glass vial.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., methanol/chloroform 1:1 for LC-MS or pyridine for GC-MS).

Quantitative Analysis by GC-MS

This protocol is adapted from methods for the analysis of saturated monoglycerides.

Materials:

-

Reconstituted lipid extract

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization:

-

To the reconstituted lipid extract in pyridine, add an excess of MSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour to convert the hydroxyl groups of the monoglycerides to their trimethylsilyl (TMS) ethers. This step increases the volatility of the analytes for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Injector: Splitless, 280°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

For endogenous 1-Stearoyl-rac-glycerol-TMS derivative.

-

For this compound-TMS derivative.

-

-

-

-

Quantification:

-

Integrate the peak areas of the selected ions for both the endogenous analyte and the deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the endogenous 1-stearoyl-rac-glycerol in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

-

Quantitative Analysis by LC-MS/MS

This protocol is based on general lipidomics workflows.

Materials:

-

Reconstituted lipid extract

-

LC-MS/MS system with a reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

Procedure:

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted lipid extract into the LC-MS/MS system.

-

Liquid Chromatography Conditions (Example):

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For endogenous 1-Stearoyl-rac-glycerol: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) to a characteristic product ion.

-

For this compound: Monitor the transition from its corresponding precursor ion to the same characteristic product ion.

-

-

-

-

Quantification:

-

The quantification process is the same as described for the GC-MS method, using the peak area ratios of the MRM transitions for the analyte and the internal standard.

-

Signaling Pathways and Metabolic Context

1-Stearoyl-rac-glycerol is an intermediate in the metabolism of triglycerides and phospholipids. While not as extensively studied as a signaling molecule compared to other monoacylglycerols like 2-arachidonoylglycerol (2-AG), its levels can influence cellular processes through its role in lipid metabolic pathways.

Monoglyceride Metabolism

The diagram below illustrates the central role of monoglycerides in lipid metabolism.

Caption: Metabolic pathway of monoglyceride synthesis and degradation.

This pathway highlights the sequential hydrolysis of triglycerides by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) to produce diglycerides and then monoglycerides. 1-Stearoyl-rac-glycerol is subsequently hydrolyzed by monoacylglycerol lipase (MGL) into glycerol and stearic acid. It can also serve as a precursor for the synthesis of other complex lipids like phospholipids.

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines a typical workflow for a quantitative lipidomics experiment using this compound.

Caption: Workflow for quantitative analysis of 1-stearoyl-rac-glycerol.

This workflow illustrates the key steps from sample collection to the final determination of the analyte concentration, emphasizing the crucial role of the deuterated internal standard.

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard enables the robust and accurate quantification of endogenous 1-stearoyl-rac-glycerol, providing valuable insights into lipid metabolism in both health and disease. The experimental protocols and conceptual workflows presented in this guide offer a framework for the successful application of this stable isotope-labeled compound in a research setting.

References

The Role of 1-Stearoyl-rac-glycerol-d35 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Stearoyl-rac-glycerol-d35, a deuterated monoacylglycerol, and its critical application as an internal standard in quantitative mass spectrometry-based lipidomics. This document details its chemical properties, outlines a comprehensive experimental workflow for its use, and presents the underlying principles of stable isotope dilution for accurate lipid quantification.

Core Concepts: The Need for Internal Standards in Lipidomics

Quantitative analysis of lipids in biological matrices is inherently challenging due to the complexity of the lipidome and potential variations during sample preparation and analysis. Factors such as incomplete extraction, matrix effects in the mass spectrometer ion source, and instrument variability can all lead to inaccurate quantification. To address these challenges, stable isotope-labeled internal standards, such as this compound, are indispensable tools.

By introducing a known amount of the deuterated standard into a sample at the earliest stage of sample preparation, it experiences the same processing and analytical variations as the endogenous analyte (1-Stearoyl-rac-glycerol). Since the deuterated and non-deuterated forms are chemically identical but distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, effectively normalizing for any experimental inconsistencies.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its application in analytical chemistry, particularly for the preparation of stock solutions and for programming the mass spectrometer.

| Property | Value |

| Chemical Formula | C₂₁H₇D₃₅O₄ |

| Molecular Weight | 393.77 g/mol |

| CAS Number | 333748-53-1 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Experimental Protocol: Quantification of Monoacylglycerols using this compound as an Internal Standard

This section details a representative experimental protocol for the quantification of 1-stearoyl-rac-glycerol in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established lipidomics methodologies.[1]

Materials and Reagents

-

This compound

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the endogenous analyte.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean 1.5 mL microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 90:10 (v/v) isopropanol:acetonitrile. Vortex briefly and transfer to an autosampler vial with an insert.

UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-100% B

-

12-15 min: 100% B

-

15.1-18 min: 30% B (re-equilibration)

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Stearoyl-rac-glycerol: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment). The exact m/z values will need to be determined by direct infusion of a standard.

-

This compound: Precursor ion [M+NH₄]⁺ → Product ion (corresponding specific fragment). The m/z will be shifted due to the deuterium labeling.

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both the endogenous 1-stearoyl-rac-glycerol and the internal standard this compound.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 1-stearoyl-rac-glycerol and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Concentration Determination: Determine the concentration of 1-stearoyl-rac-glycerol in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic behind using an internal standard, the following diagrams are provided.

Caption: A flowchart illustrating the major steps in the quantification of monoacylglycerols using a deuterated internal standard.

Caption: A diagram showing how the ratio of analyte to internal standard corrects for experimental variability.

Conclusion

This compound is a powerful tool for achieving accurate and precise quantification of its non-deuterated counterpart in complex biological samples. Its use within a well-validated experimental protocol, such as the one outlined in this guide, is essential for generating reliable data in lipidomics research and drug development. The principles of stable isotope dilution are fundamental to modern quantitative mass spectrometry, and the application of deuterated standards like this compound exemplifies best practices in the field.

References

Technical Guide: Certificate of Analysis for 1-Stearoyl-rac-glycerol-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and analytical methodologies associated with the Certificate of Analysis (CoA) for 1-Stearoyl-rac-glycerol-d35. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the typical specifications for this compound.

| Test | Specification | Typical Value |

| Identification | ||

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC/GC-MS | ≥98% | 99.5% |

| Deuterated Purity | ≥99 atom % D | 99.6 atom % D |

| Physical Properties | ||

| Appearance | White to off-white solid | White solid |

| Melting Point | 55-60 °C | 57.8 °C |

| Residual Solvents | ||

| GC-MS | ≤0.5% | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Identification by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

-

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

The sample is vortexed until fully dissolved.

-

The NMR tube is placed in the spectrometer.

-

A standard ¹H-NMR spectrum is acquired. The absence of signals corresponding to the stearoyl chain protons confirms successful deuteration. The spectrum should be consistent with the glycerol backbone protons.

Identification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

-

Mass Spectrometer: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure for ESI-MS:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in positive ion mode.

-

The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or other adducts is compared to the theoretical value.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher polarity mixture to a lower polarity mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

Procedure:

-

A standard solution of known concentration is prepared by dissolving the sample in a suitable solvent (e.g., chloroform).

-

The HPLC system is equilibrated with the initial mobile phase conditions.

-

The standard solution is injected, and the chromatogram is recorded.

-

The peak area of the main component is used to calculate the purity relative to any detected impurities.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

-

GC-MS system with a headspace autosampler

-

Column: A suitable capillary column for solvent analysis (e.g., DB-624)

-

Carrier Gas: Helium

-

Temperature Program: An initial low temperature is held, then ramped to a final high temperature to elute all expected solvents.

-

Mass Spectrometer: Operated in full scan mode.

Procedure:

-

A known amount of the sample is weighed into a headspace vial.

-

The vial is sealed and heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

-

A sample of the headspace gas is automatically injected into the GC-MS.

-

The resulting chromatogram is analyzed to identify and quantify any detected solvents by comparing with a library of known solvent spectra and retention times.

Visualizations

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a chemical standard like this compound.

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the data and methodologies behind the Certificate of Analysis for this compound, intended to support its effective use in research and development.

Technical Guide: Physical Characteristics of 1-Stearoyl-rac-glycerol-d35

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d35 is a deuterated form of 1-stearoyl-rac-glycerol, a monoglyceride. The incorporation of deuterium (³⁵H) atoms into the stearoyl chain makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based analyses. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This guide provides a comprehensive overview of the known physical characteristics of this compound, along with relevant experimental protocols.

Core Physical and Chemical Properties

The physical properties of this compound are primarily derived from its molecular structure. It is classified as a solid, appearing as a white to off-white powder[1]. Due to the high degree of deuteration, its molecular weight is significantly higher than the non-deuterated form.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₂₁H₇D₃₅O₄ | [1] |

| Molecular Weight | 393.77 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

| Purity | 99.04% | [1] |

| Solubility | DMSO: 20 mg/mL (50.79 mM) (requires sonication) | [1] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for determining the physical properties of lipids can be applied.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting range of solid fats.

Materials:

-

Melting point capillary tubes

-

Thermometer

-

Beaker

-

Heat source (e.g., hot plate with a water bath)

-

Sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of about 10 mm.

-

Attach the capillary tube to a thermometer.

-

Suspend the thermometer in a beaker of water, ensuring the sample is below the water level.

-

Heat the water bath slowly, at a rate of approximately 1-2°C per minute, while stirring.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid).

-

Record the temperature at which the substance is completely melted (the disappearance of the last solid particle). The range between these two temperatures is the melting range.

Determination of Solubility

This protocol outlines a general procedure for assessing the solubility of a lipid in a given solvent.

Materials:

-

Sample of this compound

-

Various solvents (e.g., DMSO, ethanol, chloroform)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Weigh a precise amount of this compound.

-

Add a small, measured volume of the chosen solvent to the solid.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not dissolve, place the mixture in a sonicator bath for 5-10 minutes. Gentle heating may also be applied if the compound's stability at higher temperatures is known.

-

Visually inspect the solution for any undissolved particles.

-

If the solid dissolves completely, the solubility is at least the concentration calculated (mass/volume).

-

If the solid does not dissolve, gradually add more solvent in measured increments, repeating steps 3-5 until the solid dissolves completely. The solubility can then be calculated.

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The workflow for its use is outlined below.

Conclusion

This compound is a well-defined, deuterated lipid with physical characteristics that make it an excellent internal standard for quantitative mass spectrometry. While some specific physical data points like a precise melting point require experimental determination, its overall properties are consistent with those of other saturated monoglycerides. The provided protocols offer a starting point for researchers to further characterize this compound and effectively utilize it in their analytical workflows.

References

A Technical Guide to 1-Stearoyl-rac-glycerol-d35: An Internal Standard for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Stearoyl-rac-glycerol-d35, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipidomics and metabolomics. This document outlines its chemical and physical properties, provides guidance on its application in experimental workflows, and serves as a valuable resource for researchers in drug development and various life sciences fields.

Core Compound Information

This compound is the deuterium-labeled form of 1-Stearoyl-rac-glycerol, a monoglyceride.[1] Its primary application in a research setting is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows for the differentiation of the standard from the endogenous analyte, enabling precise and accurate quantification.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 333748-53-1 | [1][2] |

| Synonyms | 1-Monostearin-d35, 2,3-dihydroxypropyl stearate-d35 | [1] |

| Molecular Formula | C₂₁H₇D₃₅O₄ | [1] |

| Molecular Weight | 393.77 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99% | [1] |

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of this standard.

| Parameter | Details | Reference |

| Solubility | Soluble in DMSO | [1][2] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. | [1] |

Application in Quantitative Analysis

This compound is an essential tool in analytical workflows that aim to quantify monoacylglycerols and other lipid species. Its chemical similarity to the endogenous analyte ensures comparable behavior during sample preparation and analysis, while its mass difference allows for distinct detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

Experimental Protocols

While specific instrument parameters will vary depending on the LC-MS system used, the following provides a detailed methodology for the key steps in a typical quantitative lipidomics experiment using this compound.

Preparation of Internal Standard Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Dissolving: Dissolve the powder in a known volume of a suitable solvent, such as DMSO, to create a concentrated stock solution.

-

Working Solution: Prepare a working solution by diluting the stock solution to the desired concentration with the appropriate solvent (e.g., methanol or isopropanol). The concentration of the working solution should be chosen to be in the mid-range of the expected analyte concentration in the samples.

Sample Preparation and Lipid Extraction

-

Sample Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample.

-

Lipid Extraction: Perform a lipid extraction using a standard protocol such as the Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE) extraction.

-

Phase Separation: Centrifuge the samples to achieve phase separation.

-

Collection: Carefully collect the organic phase containing the lipids.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a suitable reverse-phase column (e.g., a C18 column). Use a gradient of mobile phases, for example, a water/acetonitrile mixture with additives like formic acid and ammonium formate, to separate the lipids.

-

Mass Spectrometric Detection: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for both the endogenous 1-Stearoyl-rac-glycerol and the deuterated internal standard, this compound.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

-

Calibration Curve: Prepare a calibration curve using a series of standards with known concentrations of the non-labeled analyte and a constant concentration of the internal standard.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. General laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Logical Relationships in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified result in a mass spectrometry experiment.

This technical guide provides a comprehensive overview of this compound for its application in quantitative research. By following the outlined protocols and understanding the principles of its use, researchers can achieve accurate and reproducible results in their lipid analysis studies.

References

The Role of Deuterium-Labeled 1-Stearoyl-rac-glycerol in Advancing Lipid Research: A Technical Guide

For Immediate Release

In the intricate landscape of lipidomics and drug development, the precise quantification and metabolic tracking of lipid species are paramount. Deuterium-labeled 1-Stearoyl-rac-glycerol has emerged as a critical tool for researchers, offering unparalleled accuracy in mass spectrometry-based analyses and enabling detailed investigation of metabolic pathways. This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying principles of utilizing deuterium-labeled 1-Stearoyl-rac-glycerol for scientists and professionals in drug development.

Core Applications: A Two-Pronged Approach

The utility of deuterium-labeled 1-Stearoyl-rac-glycerol primarily lies in two key areas of analytical and biomedical research: its role as an internal standard for quantitative analysis and as a tracer for metabolic pathway studies.

1. Internal Standard for Accurate Quantification:

In liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics, the accurate quantification of endogenous lipids is often hampered by variations in sample preparation and instrument response. Deuterium-labeled 1-Stearoyl-rac-glycerol, particularly 1-Stearoyl-rac-glycerol-d5, serves as an ideal internal standard. Due to its identical chemical properties to the natural, non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The known concentration of the spiked-in deuterated standard allows for precise normalization of the signal from the endogenous analyte, thereby correcting for experimental variability and ensuring high accuracy and reproducibility of the quantitative data.

2. Metabolic Tracer for Pathway Elucidation:

The deuterium atoms on the glycerol backbone of 1-Stearoyl-rac-glycerol-d5 act as a stable isotopic label. When introduced into a biological system, the metabolic fate of the labeled molecule can be traced by detecting the deuterium signature in downstream metabolites using mass spectrometry. This allows researchers to investigate the dynamics of lipid metabolism, including the rates of synthesis, degradation, and interconversion of various lipid species. For instance, it can be used to study the activity of enzymes involved in monoacylglycerol metabolism, such as monoacylglycerol acyltransferase (MGAT).

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of deuterium-labeled 1-Stearoyl-rac-glycerol in mass spectrometry.

| Parameter | Value | Notes |

| Molecular Weight (1-Stearoyl-rac-glycerol) | 358.56 g/mol | |

| Molecular Weight (1-Stearoyl-rac-glycerol-d5) | 363.61 g/mol | The +5 Da mass shift allows for clear differentiation from the endogenous analyte in a mass spectrometer. |

| Purity | ≥98% | Typical purity for commercially available standards. |

| Typical Concentration for Internal Standard | 10 - 100 ng/mL | The optimal concentration depends on the expected level of the endogenous analyte and the sensitivity of the mass spectrometer. |

| LC-MS/MS Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Highly dependent on the specific instrument and method parameters. |

Experimental Protocols

The following are detailed methodologies for the two primary applications of deuterium-labeled 1-Stearoyl-rac-glycerol.

Protocol 1: Quantification of 1-Stearoyl-rac-glycerol in Biological Samples using 1-Stearoyl-rac-glycerol-d5 as an Internal Standard

Objective: To accurately quantify the concentration of 1-Stearoyl-rac-glycerol in a biological matrix (e.g., plasma, cell lysate) using LC-MS/MS.

Materials:

-

Biological sample (e.g., human plasma)

-

1-Stearoyl-rac-glycerol-d5 (internal standard)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Internal Standard Spiking Solution: Prepare a stock solution of 1-Stearoyl-rac-glycerol-d5 in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a concentration of 1 µg/mL in methanol.

-

Sample Preparation (Lipid Extraction):

-

To 100 µL of plasma, add 10 µL of the 1 µg/mL internal standard spiking solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A suitable gradient to separate monoacylglycerols (e.g., start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Analyte (1-Stearoyl-rac-glycerol): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 359.3 -> 287.3, representing the neutral loss of the glycerol headgroup).

-

Internal Standard (1-Stearoyl-rac-glycerol-d5): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 364.3 -> 287.3).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of non-labeled 1-Stearoyl-rac-glycerol spiked into a blank matrix with the same concentration of internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.

-

Protocol 2: Metabolic Tracing of Monoacylglycerol Acyltransferase (MGAT) Activity

Objective: To trace the incorporation of exogenous 1-Stearoyl-rac-glycerol into diacylglycerols (DAGs) and triacylglycerols (TAGs) as a measure of MGAT activity. This protocol is adapted from methodologies used for similar deuterated monoacylglycerols.

Materials:

-

Cell culture model expressing MGAT (e.g., HEK293 cells)

-

1-Stearoyl-rac-glycerol-d5

-

Cell culture medium and supplements

-

Lipid extraction reagents (as in Protocol 1)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture MGAT-expressing cells to ~80% confluency.

-

Prepare a labeling medium containing a known concentration of 1-Stearoyl-rac-glycerol-d5 (e.g., 10 µM).

-

Remove the standard culture medium and replace it with the labeling medium.

-

Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and metabolism of the labeled monoglyceride.

-

-

Sample Harvesting and Lipid Extraction:

-

After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.

-

Lyse the cells and extract the total lipids using the procedure described in Protocol 1.

-

-

LC-MS/MS Analysis for Labeled DAGs and TAGs:

-

LC Separation: Utilize a similar C18 reverse-phase LC method as in Protocol 1, but with a gradient optimized for the separation of DAGs and TAGs.

-

MS/MS Detection:

-

Set the mass spectrometer to scan for the precursor ions of DAGs and TAGs containing the stearoyl-d5 moiety. The exact m/z will depend on the other fatty acyl chains incorporated. For example, a DAG containing one stearoyl-d5 chain and one palmitoyl chain would have a different m/z than one with two stearoyl-d5 chains.

-

Use precursor ion scanning or neutral loss scanning to identify all potential DAG and TAG species containing the d5-labeled stearoyl group.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the deuterated DAGs and TAGs based on their specific m/z values.

-

Quantify the peak areas of these labeled lipids to determine the extent of incorporation of 1-Stearoyl-rac-glycerol-d5 into these lipid classes over time.

-

This provides a direct measure of the metabolic activity of the MGAT pathway.

-

Visualizing the Workflow and Pathways

To further elucidate the experimental processes and the metabolic context, the following diagrams are provided.

Caption: Workflow for the quantification of 1-Stearoyl-rac-glycerol.

Caption: Metabolic tracing of 1-Stearoyl-rac-glycerol-d5 via the MGAT pathway.

A Technical Guide to 1-Stearoyl-rac-glycerol-d35: Applications in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Stearoyl-rac-glycerol-d35, a deuterated form of the monoacylglycerol 1-Stearoyl-rac-glycerol. This document details its molecular properties and its primary application as an internal standard for quantitative analysis in mass spectrometry-based lipidomics. It is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields requiring precise lipid quantification.

Core Molecular Data

1-Stearoyl-rac-glycerol is a monoacylglycerol containing stearic acid, a saturated fatty acid with 18 carbon atoms. The deuterated isotopologue, this compound, incorporates 35 deuterium atoms in the stearoyl chain, resulting in a significant mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This property is fundamental to its use as an internal standard for accurate and precise quantification.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Stearoyl-rac-glycerol | C₂₁H₄₂O₄ | 358.56 |

| This compound | C₂₁H₇D₃₅O₄ | 393.77[1] |

Application in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) methods. The principle of this application lies in the stable isotope dilution technique. A known amount of the deuterated standard is spiked into a biological sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, ionization response, and potential sample loss during handling. By measuring the ratio of the signal from the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved, correcting for variations in the analytical procedure.

Experimental Workflow for Quantification

The quantification of 1-Stearoyl-rac-glycerol in biological matrices typically involves lipid extraction, followed by LC-MS/MS analysis. The following diagram illustrates a general workflow.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of 1-Stearoyl-rac-glycerol in a biological sample using this compound as an internal standard.

1. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of 1-Stearoyl-rac-glycerol and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

-

Generate a series of calibration standards by serially diluting the 1-Stearoyl-rac-glycerol stock solution and adding a constant, known concentration of the this compound internal standard to each.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a representative blank matrix.

2. Sample Preparation (Lipid Extraction):

-

To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma).

-

Add the internal standard solution (this compound) to all samples, calibrators, and QC samples (except for the blank matrix).

-

Perform a liquid-liquid extraction using a method such as the Folch or Bligh-Dyer procedure. A common approach involves the addition of a mixture of chloroform and methanol, followed by vortexing and centrifugation to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable injection solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase column (e.g., C18) for the separation of the lipids.

-

Employ a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Utilize Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for the analyte and the internal standard need to be optimized.

-

Quantitative Mass Spectrometry Parameters (Representative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Stearoyl-rac-glycerol | 359.3 [M+H]⁺ | [Stearoyl acylium ion or neutral loss of water] | [To be optimized] |

| This compound | 394.5 [M+H]⁺ | [Deuterated stearoyl acylium ion or neutral loss of water] | [To be optimized] |

Note: The exact product ions and optimal collision energies should be determined empirically on the specific mass spectrometer being used. The precursor ion for the d35 standard is calculated based on its molecular weight. The product ions will correspond to characteristic fragments, with the deuterated version showing a corresponding mass shift.

Role in Signaling Pathways

Monoacylglycerols, including 1-Stearoyl-rac-glycerol, are key intermediates in glycerolipid metabolism and are involved in cellular signaling. A central enzyme in the regulation of monoacylglycerol levels is Monoacylglycerol Lipase (MGL). MGL hydrolyzes monoacylglycerols into a free fatty acid and glycerol. This process is not only crucial for lipid homeostasis but also for terminating the signaling of endocannabinoids like 2-arachidonoylglycerol (2-AG), which is also a substrate for MGL.

The following diagram illustrates the central role of MGL in the glycerolipid metabolism and its intersection with endocannabinoid signaling.

This pathway highlights how the quantification of specific monoacylglycerols like 1-Stearoyl-rac-glycerol can provide valuable insights into the activity of enzymes like MGL and the overall state of these interconnected metabolic and signaling pathways, which are often dysregulated in various diseases.

References

Stability and Storage of 1-Stearoyl-rac-glycerol-d35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Stearoyl-rac-glycerol-d35. The information presented is intended to ensure the integrity and reliability of this deuterated lipid standard in research and development applications. The guidance is compiled from manufacturer recommendations, best practices for handling deuterated lipids, and scientific principles of lipid stability.

Introduction

This compound is the deuterated form of 1-monostearin, a saturated monoglyceride. The incorporation of deuterium (d35) on the stearoyl chain makes it a valuable internal standard or tracer for quantitative analyses by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Maintaining the chemical and isotopic purity of this standard is critical for accurate experimental outcomes. The primary factors affecting its stability are hydrolysis and oxidation.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and extend the shelf life of this compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Container | Additional Recommendations |

| Powder | -20°C | Up to 3 years | Glass vial with a Teflon-lined cap | Allow the container to warm to room temperature before opening to prevent condensation. Store under an inert atmosphere (e.g., argon or nitrogen). |

| 4°C | Up to 2 years | Glass vial with a Teflon-lined cap | For shorter-term storage. Allow to warm to room temperature before opening. | |

| In Solvent | -80°C | Up to 6 months | Glass vial with a Teflon-lined cap | Use a suitable organic solvent such as DMSO. Avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Glass vial with a Teflon-lined cap | For working solutions. Avoid repeated freeze-thaw cycles. |

Note: The stability of the compound in solvent is significantly less than in its powdered form. It is advisable to prepare solutions fresh and use them within the recommended timeframe.

Potential Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis and, to a lesser extent for a saturated lipid, oxidation. Understanding these pathways is crucial for designing appropriate stability studies and handling procedures.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which breaks the molecule down into stearic acid-d35 and glycerol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). The presence of water is necessary for hydrolysis to occur. Since 1-Stearoyl-rac-glycerol is a saturated lipid, it is relatively stable as a dry powder; however, it is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis over time.[1]

Oxidation

While saturated lipids are less prone to oxidation than their unsaturated counterparts, oxidation can still occur, particularly under harsh conditions such as high temperatures, exposure to UV light, or the presence of metal ions. Oxidation of the fatty acid chain can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, which can compromise the purity of the standard.

Diagram 1: Primary Degradation Pathway of this compound

Caption: Primary degradation pathways for this compound.

Experimental Protocols

To ensure the stability of this compound for its intended use, a comprehensive stability testing program should be implemented. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate stability-indicating analytical methods.

Protocol for Long-Term Stability Testing

This protocol outlines a systematic approach to assess the stability of this compound over an extended period.

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Materials:

-

This compound (powder)

-

Amber glass vials with Teflon-lined caps

-

Analytical balance

-

Controlled temperature and humidity chambers (-20°C ± 2°C, 4°C ± 2°C)

-

HPLC-ELSD or HPLC-MS system

Procedure:

-

Aliquot approximately 5-10 mg of this compound powder into pre-labeled amber glass vials.

-

Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing with the Teflon-lined cap.

-

Place the vials in the designated stability chambers.

-

At specified time points (e.g., 0, 3, 6, 12, 24, and 36 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare a solution of the sample at a known concentration in a suitable solvent (e.g., isopropanol/hexane).

-

Analyze the sample using a validated stability-indicating analytical method (see Section 4.3).

-

Assess the sample for purity (presence of degradation products) and any change in physical appearance.

Diagram 2: Workflow for Long-Term Stability Testing

Caption: Workflow for long-term stability testing of this compound.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis light chamber

-

Oven

-

pH meter

-

HPLC-ELSD or HPLC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the powdered this compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the powdered this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

-

Control Sample: Prepare a solution of this compound in the same solvent and store it under normal laboratory conditions, protected from light.

-

Analyze all stressed samples and the control sample using a suitable analytical method (see Section 4.3).

Table 2: Conditions for Forced Degradation Study

| Stress Condition | Reagent/Parameter | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | - | 80°C | 48 hours |

| Photolytic Degradation | UV and Visible Light | Ambient | Per ICH Q1B |

Stability-Indicating Analytical Method (HPLC-ELSD)

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active ingredient without interference from degradation products, impurities, or excipients. For a non-chromophoric compound like this compound, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable technique.

Objective: To develop an HPLC-ELSD method to separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, and ELSD.

-

Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of n-hexane and isopropanol (IPA). For example:

-

Start with 98% n-hexane and 2% IPA.

-

Linearly increase to 90% n-hexane and 10% IPA over 15 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate: 1.5 L/min (Nitrogen)

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The specificity will be demonstrated by the separation of the main peak from any degradation peaks observed in the forced degradation samples.

Diagram 3: Logical Relationship for Stability Assessment

Caption: Logical relationship between stability studies and method development.

Conclusion

The stability of this compound is crucial for its effective use as an analytical standard. By adhering to the recommended storage conditions, particularly storing the powdered form at -20°C under an inert atmosphere, its shelf-life can be maximized. Understanding the potential for hydrolytic and oxidative degradation allows for appropriate handling and the development of robust, stability-indicating analytical methods. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to ensure the continued integrity and reliability of this important deuterated lipid.

References

Methodological & Application

Application Notes and Protocols for 1-Stearoyl-rac-glycerol-d35 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of lipidomics, metabolomics, and pharmaceutical analysis, accurate and precise quantification of analytes is paramount. 1-Stearoyl-rac-glycerol (1-MG(18:0)) is a monoacylglycerol that plays a role as an intermediate in the metabolism of glycerolipids. Its accurate quantification in various biological matrices is crucial for understanding metabolic pathways and for the development of therapeutics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects, extraction variability, and instrument response fluctuations. 1-Stearoyl-rac-glycerol-d35 is the deuterated analog of 1-stearoyl-rac-glycerol and serves as an ideal internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard.

Principle of Stable Isotope Dilution LC-MS/MS

Stable isotope dilution analysis (SIDA) is a robust method for quantitative analysis. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte (1-stearoyl-rac-glycerol) and therefore exhibits the same behavior during extraction, chromatography, and ionization.[3] Because the internal standard has a different mass due to the deuterium labeling, it can be distinguished from the analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.

Physicochemical Properties

| Property | 1-Stearoyl-rac-glycerol | This compound |

| Molecular Formula | C₂₁H₄₂O₄ | C₂₁H₇D₃₅O₄ |

| Molecular Weight | 358.56 g/mol | 393.77 g/mol |

| Appearance | Solid | Solid |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[2] |

Experimental Protocols

The following protocols provide a general framework for the quantification of 1-stearoyl-rac-glycerol in human plasma. Optimization may be required for different sample matrices or instrumentation.

Materials and Reagents

-

1-Stearoyl-rac-glycerol (analytical standard)

-

This compound (internal standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 1-Stearoyl-rac-glycerol and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 1-stearoyl-rac-glycerol by serial dilution of the stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Sample Spiking:

-

To 100 µL of human plasma sample (or calibration standard or quality control sample), add 10 µL of the 100 ng/mL internal standard working solution (this compound).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 400 µL of cold methanol to each sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE.

-

Vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

-

Dry Down and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 80:20, v/v).

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

The following are suggested starting parameters. Method development and optimization are recommended.

| Parameter | Suggested Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 70% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized empirically. Suggested precursor ions would be the [M+NH₄]⁺ adducts.1-Stearoyl-rac-glycerol: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) This compound: Precursor > Product 1 (Quantifier) |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 100 ms |

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be determined by infusing the individual standard solutions into the mass spectrometer.

Data Presentation: Method Validation Parameters

The following tables present an example of the type of quantitative data that should be generated during method validation. The values presented here are illustrative and based on a validated method for a similar monoacylglycerol, 1-monopalmitoleoyl-rac-glycerol, as a reference for expected performance.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| 1-Stearoyl-rac-glycerol | 1 - 1000 | y = mx + c | > 0.99 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| 1-Stearoyl-rac-glycerol | e.g., 0.3 | e.g., 1.0 |

Table 3: Precision and Accuracy (Intra- and Inter-day)

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1-Stearoyl-rac-glycerol | Low QC (e.g., 3) | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC (e.g., 50) | < 15 | 85-115 | < 15 | 85-115 | |

| High QC (e.g., 800) | < 15 | 85-115 | < 15 | 85-115 |

Table 4: Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| 1-Stearoyl-rac-glycerol | e.g., > 80 | e.g., > 80 | e.g., > 80 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of 1-stearoyl-rac-glycerol.

Glycerolipid Metabolism Pathway

Caption: Simplified glycerolipid metabolism pathway showing the role of 1-monoacylglycerol.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of 1-stearoyl-rac-glycerol in biological matrices. The protocols and data presented herein provide a comprehensive guide for researchers to develop and validate a robust LC-MS/MS method. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring high-quality data in lipidomic and metabolomic studies.

References

Application Notes and Protocols for Quantitative Analysis Using 1-Stearoyl-rac-glycerol-d35

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol, a monoacylglycerol, plays a significant role in various biological processes and is implicated in the pathophysiology of several diseases, including cancer and inflammatory conditions.[1][2][3] Its accurate quantification in biological matrices is crucial for understanding its physiological functions and for biomarker discovery. 1-Stearoyl-rac-glycerol-d35 is the deuterated analog of 1-Stearoyl-rac-glycerol and serves as an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its use compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantitative analysis of 1-Stearoyl-rac-glycerol in biological samples using this compound as an internal standard.

Data Presentation

The following tables summarize the reported changes in 1-Stearoyl-rac-glycerol levels in various disease states, illustrating its potential as a biomarker.

Table 1: Quantitative Analysis of 1-Stearoyl-rac-glycerol in Cancer

| Cancer Type | Tissue/Fluid | Change in 1-Stearoyl-rac-glycerol Level | Method | Reference |

| Colorectal Carcinoma | Tumor Tissue | Decreased | LC-MS | [2] |

| Lung Adenocarcinoma | Lung Tissue | Decreased | LC-MS | [1] |

| Prostate Cancer | Serum | Inversely Associated with Risk (OR=0.34) | LC-MS, GC-MS | [3] |

Table 2: Quantitative Analysis of 1-Stearoyl-rac-glycerol in Inflammatory and Infectious Diseases

| Disease | Fluid | Change in 1-Stearoyl-rac-glycerol Level | Method | Reference |

| Multiple Sclerosis (MS) | Cerebrospinal Fluid (CSF) | Increased | LC-MS | [1] |

| Neuromyelitis Optica Spectrum Disorder (NMOSD) | Cerebrospinal Fluid (CSF) | Increased | LC-MS | [1] |

| Idiopathic Transverse Myelitis (ITM) | Cerebrospinal Fluid (CSF) | Increased | LC-MS | [1] |

| Buruli Ulcer | Serum | Increased | LC-MS | [1] |

Signaling Pathways Involving Monoacylglycerols

Monoacylglycerols like 1-Stearoyl-rac-glycerol are key intermediates in lipid metabolism and can influence important signaling pathways. One such pathway is the endocannabinoid system, where monoacylglycerol lipase (MGL) hydrolyzes monoacylglycerols. This process is linked to the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Caption: Role of Monoacylglycerol Lipase (MGL) in lipid metabolism.

Experimental Protocols

The following are detailed protocols for the quantitative analysis of 1-Stearoyl-rac-glycerol using this compound as an internal standard.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is designed for the analysis of 1-Stearoyl-rac-glycerol in plasma or serum.

1. Materials and Reagents:

-

1-Stearoyl-rac-glycerol analytical standard

-

This compound internal standard

-

Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Biological samples (plasma, serum)

2. Internal Standard Spiking:

-

Prepare a stock solution of this compound in methanol.

-

Add a known amount of the internal standard solution to each biological sample at the beginning of the sample preparation process.

3. Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing the internal standard.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis:

-

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate + 0.1% Formic acid

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute lipids.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50 °C

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the precursor-to-product ion transitions for both 1-Stearoyl-rac-glycerol and this compound.

-

5. Data Analysis:

-

Quantify 1-Stearoyl-rac-glycerol by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the analytical standard spiked with the internal standard.

Caption: LC-MS/MS workflow for 1-Stearoyl-rac-glycerol analysis.

Protocol 2: Quantitative Analysis by GC-MS

This protocol is suitable for the analysis of 1-Stearoyl-rac-glycerol in various biological matrices. Derivatization is required to increase the volatility of the analyte.

1. Materials and Reagents:

-

1-Stearoyl-rac-glycerol analytical standard

-

This compound internal standard

-

Lipid extraction solvents (as in Protocol 1)

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heptane (GC grade)

2. Internal Standard Spiking and Lipid Extraction:

-

Follow steps 2 and 3 from Protocol 1.

3. Derivatization:

-

To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of heptane.

-

Heat the mixture at 70 °C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumental Analysis:

-

GC System:

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 280 °C

-